MNI-caged-L-glutamate

Descripción general

Descripción

Métodos De Preparación

La síntesis de MNI-caged-L-glutamato implica la unión del grupo 4-metoxí-7-nitroindolinilo al L-glutamato. Las condiciones de reacción generalmente incluyen fotólisis con excitación en el rango de 300-380 nm, lo que libera eficientemente L-glutamato con un rendimiento cuántico en el rango de 0.065-0.085 . Los métodos de producción industrial se centran en garantizar una alta pureza (≥99%) y estabilidad a pH neutro .

Análisis De Reacciones Químicas

El MNI-caged-L-glutamato experimenta fotólisis, un tipo de reacción de sustitución, donde el grupo 4-metoxí-7-nitroindolinilo se escinde al exponerse a la luz, liberando L-glutamato. La reacción es altamente eficiente y rápida, ocurriendo en submicrosegundos . Los reactivos comunes utilizados en estas reacciones incluyen agua, ya que el MNI-caged-L-glutamato es soluble en agua y estable a pH neutro .

Aplicaciones Científicas De Investigación

El MNI-caged-L-glutamato se usa ampliamente en la investigación neurobiológica para estudiar los receptores de glutamato sinápticos rápidos. Es particularmente valioso para estudios in situ debido a su capacidad de liberar L-glutamato de manera rápida y eficiente al exponerse a la luz . Este compuesto también es adecuado para su uso con microscopía de descajonamiento de dos fotones, lo que lo hace compatible con otros cromóforos utilizados para imágenes de fluorescencia, como la proteína verde fluorescente, la proteína amarilla fluorescente y la mayoría de los colorantes de calcio . Además, el MNI-caged-L-glutamato es farmacológicamente inactivo en los receptores y transportadores de glutamato neuronales, lo que permite un control preciso en entornos experimentales .

Mecanismo De Acción

El mecanismo de acción del MNI-caged-L-glutamato implica la fotólisis del grupo 4-metoxí-7-nitroindolinilo al exponerse a la luz, lo que libera L-glutamato. Este proceso es altamente eficiente, con un rendimiento cuántico en el rango de 0.065-0.085 . El L-glutamato liberado puede luego interactuar con los receptores de glutamato sinápticos, facilitando el estudio de la transmisión sináptica rápida y la dinámica de los receptores .

Comparación Con Compuestos Similares

El MNI-caged-L-glutamato es 2.5 veces más eficiente para liberar L-glutamato en comparación con el NI-caged L-glutamato . Los compuestos similares incluyen otros neurotransmisores enjaulados como los derivados de orto-nitrobencilo de la carbacolina, el ácido gamma-aminobutírico enjaulado y el fosfato de inositol enjaulado . La ventaja única del MNI-caged-L-glutamato radica en su alta eficiencia y compatibilidad con la microscopía de descajonamiento de dos fotones, lo que lo convierte en una opción preferida para estudios neurobiológicos precisos .

Actividad Biológica

MNI-caged-L-glutamate, chemically known as 4-methoxy-7-nitroindolinyl-caged-L-glutamate, is a specialized compound used in neuroscience to study synaptic transmission and neuronal activity. This compound allows for the precise control of glutamate release through photolysis, making it an essential tool for researchers investigating fast synaptic processes.

This compound has several notable properties that enhance its utility in biological research:

- Chemical Formula : C₁₄H₁₇N₃O₆

- Molecular Weight : 323.3 g/mol

- Solubility : Soluble in water up to 50 mM with gentle warming

- Stability : Highly resistant to hydrolysis and stable at neutral pH

- Photolysis Efficiency : Releases L-glutamate efficiently upon exposure to light (300 - 380 nm) with a quantum yield of 0.065-0.085 .

Upon photolysis, this compound rapidly releases L-glutamate, which then activates glutamate receptors. This process can be finely controlled using light, allowing researchers to study synaptic transmission with high temporal resolution. Notably, this compound is approximately 2.5 times more efficient at releasing L-glutamate than its predecessor, NI-caged-L-glutamate .

Research Findings

- Synaptic Probing : this compound has been successfully utilized in various studies to probe synaptic activity. For example, in climbing fiber-Purkinje cell synapses, MNI-caged compounds were applied at concentrations up to 5 mM without affecting transmission, allowing for the release of significant amounts of neurotransmitter within milliseconds .

- Comparative Studies : Research comparing this compound with other caged compounds demonstrated that it yields larger current responses when activating glutamate receptors. In one study, MNI-Glu was shown to produce greater current amplitudes compared to MNI-kainate under similar experimental conditions .

- Toxicological Considerations : While this compound is generally safe for use in neuronal studies, it is important to note that the liberated cage compound can exhibit neurotoxicity independent of glutamate itself . This necessitates careful consideration of experimental design and interpretation.

Case Studies

- Study on Neuronal Activity : A study highlighted the use of this compound in two-photon uncaging experiments, revealing that it could mimic natural physiological inputs effectively, thus establishing a standard for the development of caged compounds in neuroscience research .

- Developmental Changes : Another significant application involved using this compound to investigate changes in synaptic connections during development, providing insights into the dynamic nature of neuronal circuits .

Summary Table of Key Properties

| Property | Value/Description |

|---|---|

| Chemical Name | 4-methoxy-7-nitroindolinyl-caged-L-glutamate |

| Molecular Weight | 323.3 g/mol |

| Solubility | Up to 50 mM in water |

| Photolysis Wavelength | 300 - 380 nm |

| Quantum Yield | 0.065 - 0.085 |

| Stability | Resistant to hydrolysis, stable at neutral pH |

| Release Efficiency | 2.5 times more than NI-caged-L-glutamate |

Propiedades

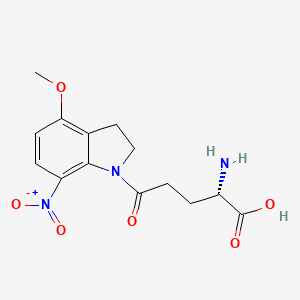

IUPAC Name |

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIDBZKXGUNITQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424987 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295325-62-1 | |

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.